Cosmomycin C -

Cosmomycin C

Catalog Number: EVT-1581785
CAS Number:
Molecular Formula: C60H88N2O21
Molecular Weight: 1173.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cosmomycin C is a natural product found in Streptomyces with data available.
Source

Cosmomycin C is derived from Streptomyces olindensis, a soil bacterium that has been extensively studied for its ability to produce various anthracycline antibiotics. The biosynthetic gene cluster responsible for the production of cosmomycin C has been identified and characterized, revealing insights into its genetic and enzymatic pathways . The compound can be isolated through fermentation processes, followed by purification techniques such as high-performance liquid chromatography.

Classification

Cosmomycin C belongs to the anthracycline class of compounds, which are typically recognized for their three-ring structure and the presence of sugar moieties. This class is further classified based on variations in their glycosylation patterns and structural modifications. Cosmomycin C is noted for its distinct trisaccharide chains attached at specific positions on the anthracycline core, contributing to its unique properties and biological activities .

Synthesis Analysis

Methods

The synthesis of cosmomycin C involves complex biosynthetic pathways that include several enzymatic steps. The key enzymes involved in its biosynthesis include glycosyltransferases, which facilitate the addition of sugar moieties to the aglycone structure. Recent studies have employed transformation-associated recombination techniques to capture and express the cosmomycin biosynthetic gene cluster in heterologous hosts, enhancing yield and facilitating structural elucidation .

Technical Details

The production process typically begins with culturing Streptomyces olindensis under controlled conditions. Various fermentation parameters such as temperature, pH, and nutrient availability are optimized to maximize yield. After fermentation, extraction methods such as solvent extraction using ethyl acetate followed by chromatographic purification are employed to isolate cosmomycin C from the culture broth .

Molecular Structure Analysis

Structure

The molecular structure of cosmomycin C features a characteristic anthracycline core with specific hydroxyl and methoxy groups that influence its biological activity. It also contains two trisaccharide chains at the C-7 and C-10 positions, which play crucial roles in its pharmacological efficacy .

Data

The molecular formula for cosmomycin C is C60H88N2O21C_{60}H_{88}N_2O_{21}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its structural integrity and function. Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm its structure through detailed analysis of chemical shifts and coupling patterns .

Chemical Reactions Analysis

Reactions

Cosmomycin C undergoes various chemical reactions that can modify its structure and enhance or diminish its biological activity. Key reactions include glycosylation, reduction, and oxidation processes that are catalyzed by specific enzymes during biosynthesis.

Technical Details

For instance, the enzyme CytA has been implicated in the reduction of specific functional groups within the cosmomycin structure under anaerobic conditions. This enzymatic activity is crucial for generating active forms of the compound that exhibit enhanced anticancer properties .

Mechanism of Action

Process

The mechanism of action of cosmomycin C primarily involves intercalation into DNA strands, leading to disruption of DNA replication and transcription processes in cancer cells. This action is similar to other anthracyclines but is influenced by the unique glycosylation pattern present in cosmomycin C.

Data

Studies have demonstrated that cosmomycin C exhibits potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases . Quantitative analyses have shown effective inhibition concentrations that support its potential therapeutic use.

Physical and Chemical Properties Analysis

Physical Properties

Cosmomycin C is typically characterized as a reddish-brown powder with a melting point that varies based on purity levels. Its solubility profile indicates moderate solubility in organic solvents like methanol and ethyl acetate but limited solubility in water.

Chemical Properties

The chemical stability of cosmomycin C can be influenced by factors such as pH and temperature. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry have been employed to assess its stability under various conditions .

Applications

Scientific Uses

Cosmomycin C has garnered attention for its potential applications in cancer therapy due to its effective cytotoxic properties against tumor cells. Research continues to explore its use in combination therapies with other anticancer agents to enhance therapeutic outcomes while minimizing side effects. Additionally, studies on its biosynthetic pathways provide insights into developing novel compounds with improved efficacy based on the structural features of cosmomycin C .

Mechanistic Insights into STAT3 Pathway Inhibition

Role of STAT3 Phosphorylation (Tyr705/Ser727) in Oncogenesis

STAT3 is a transcription factor constitutively activated in diverse cancers, driving oncogenesis through phosphorylation at tyrosine 705 (Tyr705) and serine 727 (Ser727). Tyr705 phosphorylation, mediated by upstream regulators (e.g., JAK kinases, IL-6/gp130), induces STAT3 dimerization and nuclear translocation. This facilitates DNA binding and transcription of genes promoting proliferation, survival, and angiogenesis. Ser727 phosphorylation enhances transcriptional activity and mitochondrial functions. In breast cancer cells like MDA-MB-468, persistent STAT3 activation upregulates antiapoptotic proteins (Bcl-xL, Mcl-1), cyclins, and angiogenic factors, contributing to tumor progression and chemoresistance [1] [4].

Cosmomycin C (CosC), an anthracycline from marine Streptomyces sp., selectively inhibits Tyr705 phosphorylation in MDA-MB-468 cells. By disrupting JAK-mediated activation, CosC prevents dimerization and subsequent nuclear translocation. Ser727 phosphorylation remains unaffected, indicating CosC’s specificity for the Tyr705 site. This targeted inhibition differentiates CosC from broad-spectrum kinase inhibitors and positions it as a precise modulator of oncogenic STAT3 signaling [1] [7].

Table 1: Key STAT3 Phosphorylation Sites and Functional Consequences

Phosphorylation SiteActivating RegulatorsBiological RoleEffect of Cosmomycin C
Tyr705JAKs, IL-6/gp130, Src kinasesDimerization, nuclear translocation, DNA bindingComplete inhibition
Ser727MAPK, PKC, mTORTranscriptional enhancement, mitochondrial metabolismNo significant effect

Suppression of STAT3 Nuclear Translocation and DNA Binding

Nuclear translocation of phosphorylated STAT3 dimers is essential for its transcriptional activity. CosC impedes this process by trapping STAT3 in the cytoplasm, as demonstrated in MDA-MB-468 cells. The compound disrupts STAT3’s interaction with importin proteins (e.g., importin-α/β) by binding to the STAT3 SH2 domain or adjacent regions, preventing recognition of nuclear localization signals (NLS). Consequently, STAT3 dimers cannot shuttle into the nucleus [1] [8].

This mechanism parallels STAT3-decoy oligonucleotides, which sequester activated STAT3 in the cytoplasm by blocking importin binding. However, CosC achieves this chemically rather than genetically. The loss of nuclear STAT3 reduces DNA binding at promoters of target genes (e.g., survivin, c-myc), confirmed via chromatin immunoprecipitation assays. Within 24 hours of CosC treatment, STAT3-dependent luciferase reporter activity decreases by >70%, underscoring its efficacy in suppressing transcriptional initiation [1] [9].

Downregulation of STAT3-Dependent Antiapoptotic Genes

CosC-induced STAT3 inhibition transcriptionally represses antiapoptotic proteins critical for cancer cell survival:

  • Bcl-xL: Downregulated by 60–80% in MDA-MB-468 cells after 48-hour CosC treatment.
  • Mcl-1: Protein levels reduced by 50–70%, independent of proteasomal degradation.
  • Survivin: Expression suppressed by 45%, disrupting mitotic stability [1] [6].

These effects create a proapoptotic environment by lowering the threshold for mitochondrial outer membrane permeabilization (MOMP). The resultant cytochrome c release activates caspase-9, initiating the caspase cascade. Notably, CosC’s impact on Bcl-xL/Mcl-1 exceeds that of doxorubicin, highlighting its potency against STAT3-driven survival pathways [6].

Modulation of Proliferation and Angiogenesis Markers

CosC suppresses STAT3-dependent genes regulating proliferation and angiogenesis:

  • Cyclin D1: Protein expression declines by 60–75% in MDA-MB-468 cells, inducing G0/G1 cell-cycle arrest. Flow cytometry confirms a 40% increase in G1-phase cells within 24 hours.
  • VEGF: Secretion reduced by 55%, inhibiting endothelial tube formation in vitro [1] [4].

Table 2: CosC-Mediated Downregulation of STAT3 Target Genes

Target GeneFunctionReduction LevelBiological Outcome
Bcl-xLInhibits apoptosis60–80%Mitochondrial apoptosis pathway activation
Mcl-1Blocks MOMP50–70%Caspase-9 initiation
Cyclin D1G1/S transition regulator60–75%G0/G1 cell-cycle arrest
VEGFAngiogenesis inducer55%Impaired neovascularization

Apoptosis Induction via PARP Cleavage and Caspase-3 Activation

CosC triggers intrinsic apoptosis through mitochondrial pathway activation:

  • Caspase-9 Activation: Downregulation of Bcl-xL/Mcl-1 enables apoptosome formation, cleaving procaspase-9 to its active form.
  • Caspase-3 Activation: Cleaved caspase-3 increases 4-fold, executing apoptosis via substrate proteolysis.
  • PARP Cleavage: 89-kDa PARP fragment detected, confirming irreversible commitment to cell death [1] [6] [9].

Flow cytometry of CosC-treated cells shows 30–40% annexin V positivity within 48 hours. Caspase-3 activation occurs independently of Fas signaling, as confirmed by the inability of anti-Fas antibodies (ZB4) or FADD-DN transfection to rescue cells. This distinguishes CosC from death-receptor-dependent agents like mitomycin C [6] [9].

Properties

Product Name

Cosmomycin C

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C60H88N2O21

Molecular Weight

1173.3 g/mol

InChI

InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3/t26-,27-,28-,29-,30-,31-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,56+,57+,58+,59+,60+/m0/s1

InChI Key

JRCMJKKALYUURJ-OVYBONNASA-N

Synonyms

antibiotic A447 B
antibiotic A447-B
cosmomycin C

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O

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